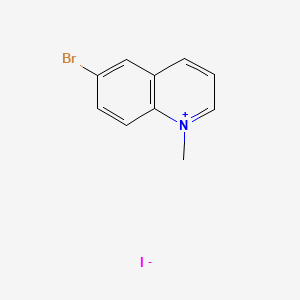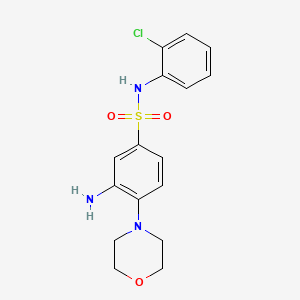
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid
Übersicht
Beschreibung
The compound “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid” is a derivative of the oxadiazole class of compounds . Oxadiazoles are heterocyclic compounds that have been studied for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .
Synthesis Analysis
Oxadiazoles can be synthesized by the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by various spectral techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid”, involves a planar oxadiazole ring with almost identical C-O and C=N bond lengths within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The 1,3,4-oxadiazole ring, which is a part of the compound, has been exploited for its ample biological potential . The derivatives of this compound have been evaluated for their anticancer potential using MCF-7 cell lines .
Antimicrobial Applications
The compound has shown significant antimicrobial activity. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
Antioxidant Applications
The compound has also been found to possess antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thus contributing to overall health.
Anti-inflammatory Applications
The 1,3,4-oxadiazole moiety provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs . Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property .
Anticonvulsant Applications
The compound has been reported for its biological activities like anticonvulsant . Anticonvulsants are medications that prevent or reduce the severity of seizures.
Antidiabetic Applications
The compound has shown potential in the treatment of diabetes . Antidiabetic drugs are used to treat diabetes by lowering glucose levels in the blood.
Anti-HIV Applications
The compound has been explored for its potential as an anti-HIV drug . Anti-HIV drugs inhibit the progression of the virus in the body.
Antifungal Applications
The compound has demonstrated antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in various parts of the body.
Wirkmechanismus
- The primary targets of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid are not explicitly mentioned in the literature I found. However, it’s essential to note that this compound has been investigated for its anti-inflammatory and anti-neuroinflammatory effects . These effects suggest that it likely interacts with specific cellular components involved in inflammatory pathways.
- The compound likely interacts with cellular signaling pathways. For example, in the study mentioned earlier, compound f15 (a derivative of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid) inhibited the production of inflammatory factors (NO, IL-1β, and TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells .
- The molecular and cellular effects likely involve reduced inflammation. In vivo experiments showed that f15 (the derivative) reduced secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats. Histopathological analysis revealed alleviation of inflammatory cell infiltration and synovial hyperplasia .
Target of Action
Mode of Action
Result of Action
Zukünftige Richtungen
The future directions in the research of oxadiazole derivatives, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid”, could involve further exploration of their biological activities and potential therapeutic applications. This could include the development of novel oxadiazole-based drugs with high cytotoxicity towards malignant cells .
Eigenschaften
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-14-12(17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTZMTARAUCRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



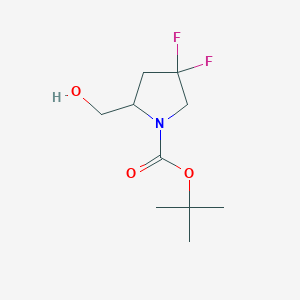
![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)
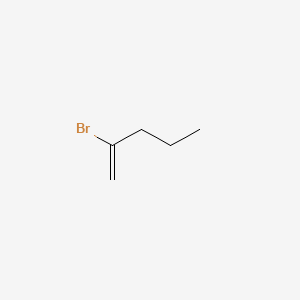

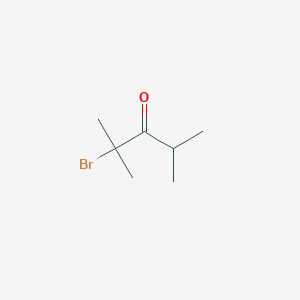
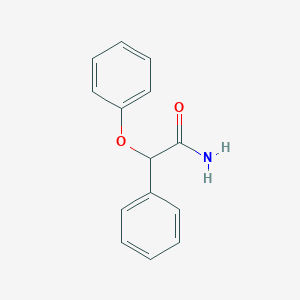
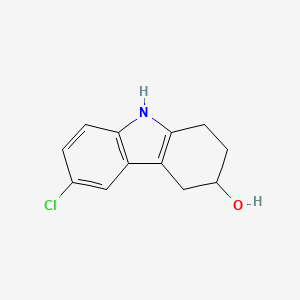

![9-Oxabicyclo[3.3.1]non-6-en-2-one](/img/structure/B3382306.png)

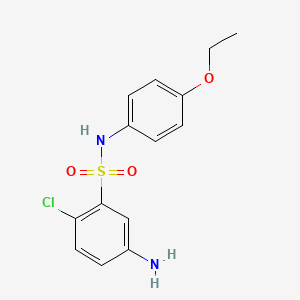
![4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid](/img/structure/B3382327.png)
